2-Bromo-5-(naphthalen-2-yl)oxazole
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Overview
Description
2-Bromo-5-(naphthalen-2-yl)oxazole is a heterocyclic compound that features both bromine and naphthalene moieties attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(naphthalen-2-yl)oxazole typically involves the use of palladium-catalyzed Suzuki coupling reactions. This method allows for the formation of the oxazole ring with the desired substituents. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(naphthalen-2-yl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
2-Bromo-5-(naphthalen-2-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism by which 2-Bromo-5-(naphthalen-2-yl)oxazole exerts its effects is largely dependent on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)oxazole: Lacks the bromine substituent, resulting in different reactivity and electronic properties.
2-(4-Phenoxyphenyl)oxazole: Features a phenoxyphenyl group instead of a naphthalene moiety, altering its chemical behavior and applications.
2-(4’-Bromo-2,2’,6,6’-tetramethyl-[1,1’-biphenyl]-4-yl)oxazole: Contains a more complex biphenyl structure, impacting its physical and chemical properties.
Uniqueness
2-Bromo-5-(naphthalen-2-yl)oxazole is unique due to the presence of both bromine and naphthalene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and reactivity .
Properties
Molecular Formula |
C13H8BrNO |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-bromo-5-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H8BrNO/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
InChI Key |
UNBZZLOCYBKDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)Br |
Origin of Product |
United States |
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